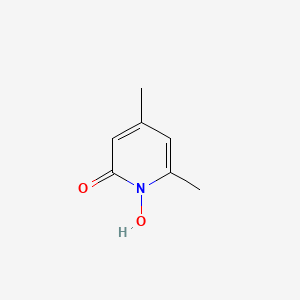
Metipirox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of METIPIROX typically involves the reaction of 4,6-dimethyl-2-pyridone with hydroxylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reactants: 4,6-dimethyl-2-pyridone and hydroxylating agents.
Conditions: Inert atmosphere, controlled temperature, and pressure.
Purification: The product is purified using crystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: METIPIROX undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form its reduced derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyridone derivatives.
Substitution: Formation of substituted pyridone compounds with various functional groups.
Aplicaciones Científicas De Investigación
METIPIROX has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Studied for its potential antimicrobial properties and its effects on microbial growth.
Medicine: Investigated for its potential use as an antibacterial agent and its role in treating bacterial infections.
Industry: Utilized in the formulation of antimicrobial coatings and materials to prevent bacterial contamination.
Mecanismo De Acción
The mechanism of action of METIPIROX involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, ultimately leading to cell lysis and death.
Comparación Con Compuestos Similares
METIPIROX can be compared with other similar compounds such as:
1-HYDROXY-2(1H)-PYRIDONE: Similar structure but lacks the dimethyl groups.
4-HYDROXY-6-METHYL-2(1H)-PYRIDONE: Similar structure with one less methyl group.
2-HYDROXY-4,6-DIMETHYL-1,3-DIOXANE: Different ring structure but similar functional groups.
Uniqueness: this compound is unique due to its specific hydroxyl and dimethyl substitutions on the pyridone ring, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
29342-02-7 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
1-hydroxy-4,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 |
Clave InChI |
QVWDCUMRWIBGJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)C)O |
SMILES canónico |
CC1=CC(=O)N(C(=C1)C)O |
Otros números CAS |
29342-02-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



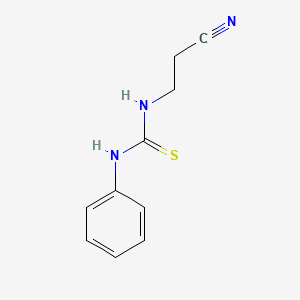
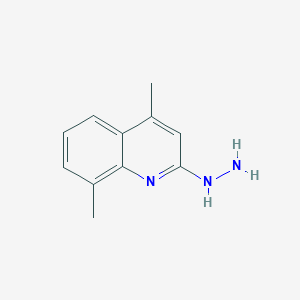
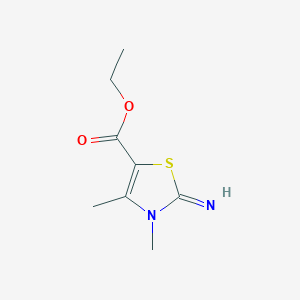
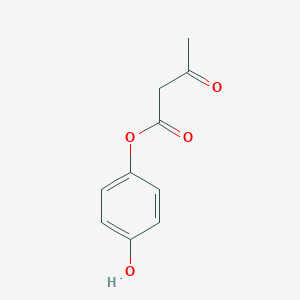

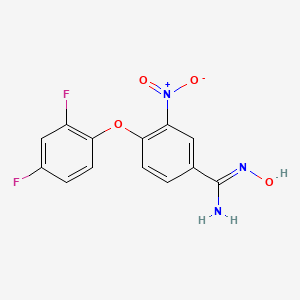
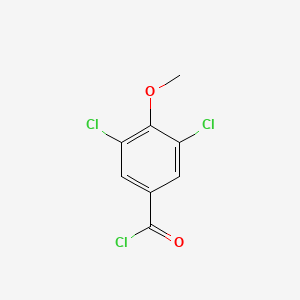
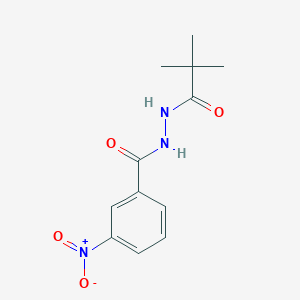
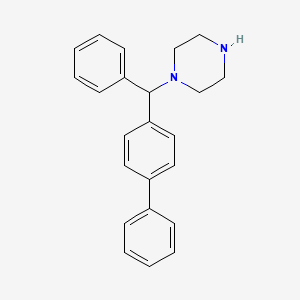
![Ethyl 3-[chloro-(2-chlorophenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1623316.png)
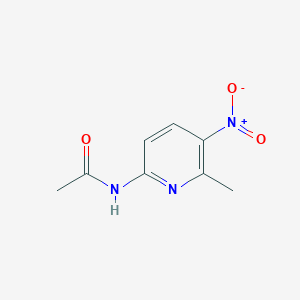


![4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1623327.png)